molecular formula C19H18BrClN2S2 B2627175 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole CAS No. 318248-64-5

4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole

Cat. No.: B2627175
CAS No.: 318248-64-5
M. Wt: 453.84
InChI Key: FGLMHYCJZLMBBJ-UHFFFAOYSA-N
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Description

4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole is a complex organic compound featuring a pyrazole ring substituted with bromophenyl and methylphenyl sulfanyl groups

Properties

IUPAC Name

4-[(4-bromophenyl)sulfanylmethyl]-5-chloro-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN2S2/c1-13-3-7-15(8-4-13)25-12-18-17(19(21)23(2)22-18)11-24-16-9-5-14(20)6-10-16/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLMHYCJZLMBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN(C(=C2CSC3=CC=C(C=C3)Br)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole typically involves multi-step organic reactions. One common approach is the reaction of 4-bromobenzyl chloride with sodium sulfide to form 4-bromophenyl sulfide. This intermediate is then reacted with 5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted the effectiveness of certain pyrazole derivatives against human colon carcinoma cell lines, suggesting that this compound may also possess similar properties due to its structural analogies .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Pyrazole derivatives are known to exhibit antibacterial and antifungal effects, which can be attributed to their ability to disrupt cellular processes in pathogens. This makes them promising candidates for developing new antimicrobial agents .

Herbicidal Activity

In agricultural research, compounds with pyrazole structures have been explored for their herbicidal properties. The ability of these compounds to inhibit specific enzymes in plants suggests potential use as selective herbicides, providing an alternative to traditional chemical herbicides that may have broader environmental impacts .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrazole derivatives is crucial for optimizing their biological activities. Modifications in the substituents on the pyrazole ring can significantly influence their potency and selectivity against various biological targets. For example, the presence of bromine and methyl groups in this compound enhances its lipophilicity and biological activity, making it a valuable lead compound for further development .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated against colon carcinomaSignificant inhibition of cell proliferation observed .
Antimicrobial ScreeningTested against various pathogensExhibited notable antibacterial activity .
Herbicidal PotentialAssessed for selective herbicidal effectsPromising results indicating potential as a new herbicide .

Mechanism of Action

The mechanism of action of 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole involves its interaction with specific molecular targets. The sulfanyl groups may interact with thiol-containing enzymes, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(4-chlorophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole
  • **4-{[(4-fluorophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole

Uniqueness

The presence of the bromophenyl group in 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole imparts unique electronic and steric properties compared to its analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

The compound 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, enzyme inhibition, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16BrClN2S2C_{18}H_{16}BrClN_2S_2 with a molecular weight of approximately 439.83 g/mol. The structure features a pyrazole ring with two sulfanyl groups attached to phenyl rings, which may influence its reactivity and biological interactions.

The proposed mechanism of action for this compound involves its interaction with various biological targets:

  • Enzyme Interaction : The sulfanyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity.
  • Receptor Binding : The pyrazole ring may engage in hydrogen bonding and π-π interactions with biological macromolecules, modulating enzymatic and receptor activities.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial properties. For instance, studies have shown that related compounds demonstrate significant activity against Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promise as an inhibitor of acetylcholinesterase (AChE) and urease. For example, compounds with similar structures have reported IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong inhibitory potential .

EnzymeIC50 Value (µM)Reference
Urease0.63 - 6.28
AChEVaries

Case Studies

  • Antibacterial Screening : A study conducted on a series of pyrazole derivatives demonstrated that those containing sulfanyl groups exhibited enhanced antibacterial activity compared to their non-sulfanyl counterparts.
  • Enzyme Inhibition Assay : Another investigation highlighted the effectiveness of pyrazole derivatives in inhibiting urease activity, which is crucial for the treatment of urinary tract infections.

Q & A

Q. What are the common synthetic routes for preparing 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. A key intermediate, such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, is generated through cyclization (e.g., using ethyl acetoacetate and monomethylhydrazine), followed by formylation, oxidation, and acylation. Subsequent nucleophilic substitution with thiol-containing aryl groups (e.g., 4-bromothiophenol or 4-methylthiophenol) under controlled temperature (e.g., 120°C with POCl₃) yields the final product . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time to improve yield and purity .

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are critical for validation?

Structural validation relies on a combination of:

  • IR spectroscopy : To confirm functional groups (e.g., C-Cl at ~600 cm⁻¹, C=S at ~700 cm⁻¹).
  • NMR (¹H/¹³C) : To assign methyl groups (δ ~2.3 ppm for CH₃), sulfanyl substituents (δ ~4.1 ppm for SCH₂), and aromatic protons.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • X-ray crystallography : For absolute configuration determination, particularly to resolve steric effects from bulky substituents.

Q. What preliminary biological screening assays are recommended for this compound, and how are activity thresholds established?

Antimicrobial activity is commonly assessed using agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ciprofloxacin . For cytotoxicity, MTT assays on mammalian cell lines (e.g., HEK-293) establish IC₅₀ values. Activity thresholds are determined statistically (e.g., p < 0.05 vs. controls) and cross-validated with dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of sulfanyl substituents on bioactivity?

SAR studies involve synthesizing analogs with systematic variations (e.g., replacing 4-bromophenyl with 4-fluorophenyl or altering methyl groups to ethyl). Biological assays are then conducted under identical conditions to compare potency. Computational tools like CoMFA or molecular docking (e.g., AutoDock Vina) model interactions with target proteins (e.g., bacterial dihydrofolate reductase), correlating substituent size/electronegativity with activity . Conflicting data (e.g., reduced activity despite increased lipophilicity) may arise from off-target effects, requiring proteomic profiling .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Crystallization challenges include low solubility in common solvents and disorder in flexible sulfanyl-methyl groups. Strategies:

  • Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Cryocooling (100 K) to mitigate thermal motion artifacts.
  • Refinement with anisotropic displacement parameters and restraints for disordered regions. Data-to-parameter ratios >15:1 ensure reliability.

Q. How do computational methods like DFT and MD simulations enhance mechanistic understanding of its reactivity?

  • DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict electrophilic sites (e.g., sulfur atoms) for nucleophilic attack, validated via Fukui indices.
  • Molecular dynamics (MD) simulations (e.g., GROMACS) model membrane permeability by calculating logP and diffusion coefficients in lipid bilayers. Discrepancies between predicted and experimental logP values may indicate aggregation, addressed by dynamic light scattering (DLS).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial activity across studies?

Discrepancies may stem from:

  • Strain variability : Use standardized strains (e.g., ATCC controls).
  • Assay conditions : Ensure consistent inoculum size (~10⁵ CFU/mL) and growth media (e.g., Mueller-Hinton agar).
  • Compound purity : Validate via HPLC (≥95% purity). Meta-analyses with random-effects models quantify heterogeneity.

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